molecular formula C13H8Cl2N2O3 B5507869 N-(2,6-dichlorophenyl)-2-nitrobenzamide

N-(2,6-dichlorophenyl)-2-nitrobenzamide

Cat. No.: B5507869
M. Wt: 311.12 g/mol
InChI Key: VGMKEKQYWUXIQW-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-2-nitrobenzamide (CAS 34489-93-5) is a nitrobenzamide derivative with a molecular formula of C13H8Cl2N2O3 and a molecular weight of 311.12 g/mol . This research compound is of significant interest in medicinal chemistry and chemical biology. Its structural features, including the benzamide core and nitro substituent, are commonly found in molecules with diverse biological activities. Similar nitrobenzamide and salicylanilide compounds have been extensively studied for their potential to inhibit photosynthetic electron transport (PET) in spinach chloroplasts, making them valuable tools for probing plant physiology and developing herbicide screening assays . Furthermore, structurally related benzothiazole and benzamide derivatives have demonstrated promising dual anticancer and anti-inflammatory activities in recent scientific investigations . These related compounds have been shown to inhibit the proliferation of human cancer cell lines such as epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299), and to reduce the secretion of key inflammatory cytokines like IL-6 and TNF-α . The mechanism of action for such compounds often involves the simultaneous inhibition of critical cell signaling pathways, including AKT and ERK, and the induction of cell cycle arrest and apoptosis . This compound serves as a valuable chemical intermediate for the synthesis of more complex bioactive molecules and as a lead structure in the exploration of new therapeutic agents. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this compound with appropriate safety precautions, noting its calculated flashpoint of approximately 181.5°C .

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O3/c14-9-5-3-6-10(15)12(9)16-13(18)8-4-1-2-7-11(8)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMKEKQYWUXIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-2-nitrobenzamide typically involves the nitration of 2,6-dichloroaniline followed by acylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group. The resulting nitro compound is then subjected to acylation using benzoyl chloride in the presence of a base such as pyridine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,6-dichlorophenyl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or disrupt cellular processes, contributing to its antimicrobial and anti-inflammatory properties .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The electronic environment of N-(2,6-dichlorophenyl)amides is strongly influenced by substituents on both the phenyl ring and the benzamide group:

  • 35Cl NQR Frequencies: Alkyl substituents (e.g., methyl, ethyl) on the amide side chain lower 35Cl NQR frequencies due to reduced electron-withdrawing effects. For example, N-(2,6-dichlorophenyl)-acetamide exhibits lower frequencies compared to aryl-substituted analogues . Aryl or chlorinated alkyl groups (e.g., 2-chlorobenzamide) enhance frequencies, attributed to increased conjugation and inductive effects. Notably, N-(2,6-dichlorophenyl)-2-chlorobenzamide shows higher frequencies than its alkyl counterparts . Nitro Group Impact: The 2-nitro group in N-(2,6-dichlorophenyl)-2-nitrobenzamide is expected to further elevate NQR frequencies compared to chloro or methyl substituents, owing to its stronger electron-withdrawing nature. This trend aligns with observations in N-(phenyl)-2-nitrobenzamide derivatives .

Crystallographic and Structural Variations

Crystal structures of related compounds reveal key differences in bond lengths, angles, and packing arrangements:

Compound Crystal System Space Group Lattice Parameters (Å, °) Key Structural Features
N-(2,6-Dichlorophenyl)-2-chloroacetamide Monoclinic P21/c a=10.879, b=9.561, c=10.067, β=116.08 Shortened C(S)-C(O) bond (1.50 Å)
N-(Phenyl)-2-chlorobenzamide Tetragonal P4(3) a=8.795, b=8.795, c=15.115 Planar benzamide group; weak C–H···O bonds
N-(2,6-Dichlorophenyl)-4-methylbenzamide* Not reported Methyl group induces steric hindrance

*Hypothesized for comparison.

  • Nitro Substituent Effects: The nitro group in this compound is likely to introduce steric and electronic distortions, such as elongated C–N bonds and non-coplanarity with the benzene ring, as seen in nitroaromatic compounds . This contrasts with the planar arrangement of chlorobenzamide derivatives .

Thermal and Phase Behavior

  • Phase Transitions : N-(2,6-Dichlorophenyl)formamide derivatives exhibit temperature-dependent phase transitions from disordered to ordered states . The nitro group in this compound may stabilize the crystal lattice, reducing such transitions compared to formamide analogues.
  • Thermal Stability : Chlorinated derivatives generally show higher melting points than alkyl-substituted amides. For instance, N-(2,6-dichlorophenyl)-2-chlorobenzamide melts at ~160°C, while N-(phenyl)-2-methylacetamide melts at ~85°C . The nitro group is expected to further increase thermal stability due to stronger intermolecular interactions.

Q & A

Basic: What are the optimal synthetic routes for N-(2,6-dichlorophenyl)-2-nitrobenzamide, and how do reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via amidation of 2-nitrobenzoic acid with 2,6-dichloroaniline using coupling agents like thionyl chloride (SOCl₂). Key variables include:

  • Temperature : Reactions performed at 0–5°C during SOCl₂ addition minimize side reactions (e.g., nitro group reduction) .
  • Solvent : THF or DCM is preferred for solubility and stability of intermediates .
  • Workup : Hydrolysis of excess SOCl₂ under ice-cold conditions followed by neutralization with NaOH improves purity .
    Comparative studies show yields of 65–80% under optimized conditions, with impurities traced to incomplete acylation or halogen exchange.

Basic: How can structural characterization of this compound be performed to resolve ambiguities in substitution patterns?

Methodological Answer:
Combine spectroscopic and crystallographic methods:

  • NMR : 1^1H/13^13C NMR distinguishes aromatic protons (e.g., deshielded H at C-3 due to nitro group) and confirms amide bond formation .
  • X-ray Crystallography : SHELX programs refine crystal structures to resolve Cl/Nitro group orientations. For example, SHELXL-2018 accurately models thermal parameters and hydrogen bonding .
  • 35Cl NQR : Detects electronic environments of Cl atoms; frequencies shift with substituent effects (e.g., nitro groups increase resonance stabilization) .

Advanced: How do crystallographic data from SHELX refinements address contradictions in reported bond angles for N-(2,6-dichlorophenyl) amides?

Methodological Answer:
Discrepancies in bond angles (e.g., C-Cl vs. C-N distances) arise from torsional strain or packing effects. Solutions include:

  • Multi-parameter Refinement : SHELXL’s restraints for anisotropic displacement parameters improve accuracy in disordered regions .
  • Comparative Analysis : Align data with structurally analogous compounds (e.g., N-(2,6-dichlorophenyl)-2-chloroacetamide in Table 2 ).
  • Validation Tools : WinGX’s PARST cross-checks geometric parameters against databases to flag outliers .

Advanced: What experimental strategies mitigate conflicting bioactivity data in studies of this compound derivatives?

Methodological Answer:
Contradictions in biological assays (e.g., antimicrobial vs. cytotoxic activity) require:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines to differentiate target-specific effects .
  • Metabolic Stability Assays : Evaluate compound degradation under physiological pH (e.g., HPLC monitoring at pH 7.4 and 2.0) .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., CF₃) to enhance stability and reduce non-specific binding .

Basic: What safety protocols are critical when handling this compound during synthesis?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of SOCl₂ or nitro compound vapors .
  • Waste Management : Quench residual reagents with 10% NaHCO₃ before disposal; halogenated byproducts require segregation for professional treatment .
  • PPE : Nitrile gloves and goggles prevent dermal/ocular exposure, as nitrobenzamides may cause sensitization .

Advanced: How can computational modeling complement experimental data to predict reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., nitro group’s LUMO distribution) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 enzyme) using AutoDock Vina; validate with SAR studies .
  • QSPR Models : Correlate Hammett σ values of substituents with observed reaction rates (e.g., nitration vs. chlorination) .

Advanced: What analytical techniques resolve discrepancies in 35Cl NQR frequencies for dichlorophenyl-substituted amides?

Methodological Answer:
Variations in 35Cl NQR frequencies (e.g., 34.5–37.2 MHz) arise from crystal packing or substituent effects. Strategies include:

  • Temperature-Dependent Studies : Measure frequencies at 77 K to reduce thermal motion artifacts .
  • Isotopic Labeling : Use 15^{15}N-labeled analogs to decouple Cl-N coupling effects .
  • Cross-Validation : Compare with XRD-derived bond lengths (e.g., C-Cl distances in Table 2 ) to confirm electronic vs. structural contributions.

Basic: How do researchers validate purity and stability of this compound post-synthesis?

Methodological Answer:

  • HPLC-MS : Use C18 columns (ACN/water gradient) to detect impurities (<1% threshold) .
  • TGA/DSC : Assess thermal stability; decomposition >200°C indicates suitability for high-temperature reactions .
  • Elemental Analysis : Match C/H/N percentages with theoretical values (e.g., C₅₄H₃₆Cl₂N₂O₃ requires ±0.3% tolerance) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-dichlorophenyl)-2-nitrobenzamide
Reactant of Route 2
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N-(2,6-dichlorophenyl)-2-nitrobenzamide

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